molecular formula C22H42SSn B12081847 Tributyl(5-hexylthiophen-2-yl)stannane

Tributyl(5-hexylthiophen-2-yl)stannane

Cat. No.: B12081847
M. Wt: 457.3 g/mol
InChI Key: WFFUXODEBRWZNO-UHFFFAOYSA-N
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Description

Tributyl(5-hexylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H42SSn and a molecular weight of 457.34 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a hexyl group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in Stille coupling reactions, due to its ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(5-hexylthiophen-2-yl)stannane can be synthesized through a Stille coupling reaction. The general procedure involves the reaction of 5-hexylthiophene-2-boronic acid with tributyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), under an inert atmosphere . The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tributyl(5-hexylthiophen-2-yl)stannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organotin compound and an organic halide or pseudohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides or pseudohalides, organic solvents (e.g., toluene, THF).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (100-120°C), reaction times ranging from a few hours to overnight.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Tributyl(5-hexylthiophen-2-yl)stannane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and organic semiconductors, where precise control over the electronic properties is crucial.

Properties

Molecular Formula

C22H42SSn

Molecular Weight

457.3 g/mol

IUPAC Name

tributyl-(5-hexylthiophen-2-yl)stannane

InChI

InChI=1S/C10H15S.3C4H9.Sn/c1-2-3-4-5-7-10-8-6-9-11-10;3*1-3-4-2;/h6,8H,2-5,7H2,1H3;3*1,3-4H2,2H3;

InChI Key

WFFUXODEBRWZNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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